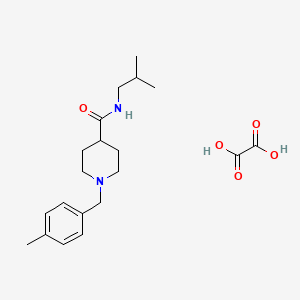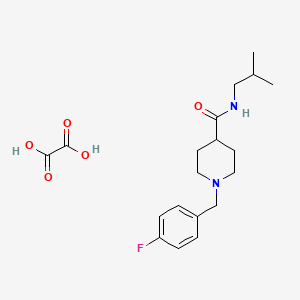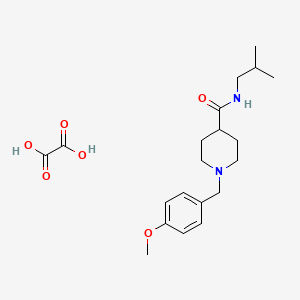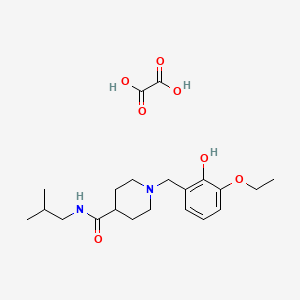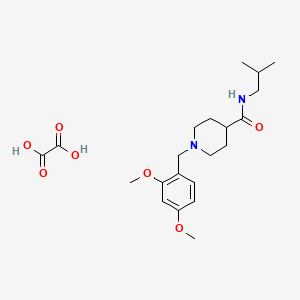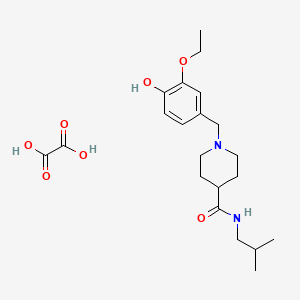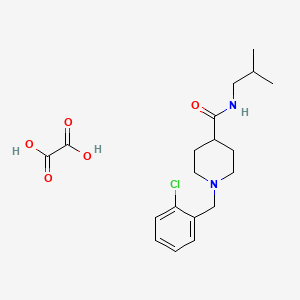
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate, also known as AH-7921, is a synthetic opioid drug that was developed in the 1970s. It was initially developed as an analgesic, but due to its high potency and potential for abuse, it was never approved for medical use. AH-7921 is a highly potent opioid that acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects. In recent years, there has been increasing interest in the scientific research application of AH-7921.
Mécanisme D'action
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects. It is a highly potent opioid, with a potency similar to that of fentanyl. This compound has a high affinity for the mu-opioid receptor, which is responsible for its analgesic effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body. It acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects. It also produces respiratory depression, which can be fatal at high doses. Other effects of this compound include sedation, nausea, and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate has several advantages for use in lab experiments. It is a highly potent opioid, which makes it useful for studying the mu-opioid receptor and its role in pain management. It is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, this compound is highly addictive and has a high potential for abuse, which limits its use in lab experiments.
Orientations Futures
There are several future directions for the scientific research application of 1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate. One area of interest is the development of new opioid-based pain medications that are less addictive and have fewer side effects than current medications. Another area of interest is the study of the mu-opioid receptor and its role in pain management, which could lead to the development of new non-opioid pain medications. Finally, there is interest in developing new methods for synthesizing this compound and other opioids that are safer and more efficient than current methods.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate has been used in scientific research to study the mu-opioid receptor and its role in pain management. It has also been used to study the effects of opioids on the central nervous system and to develop new opioid-based pain medications.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O.C2H2O4/c1-13(2)11-19-17(21)14-7-9-20(10-8-14)12-15-5-3-4-6-16(15)18;3-1(4)2(5)6/h3-6,13-14H,7-12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTXORBMPNSHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)

![1-(2,4-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949913.png)
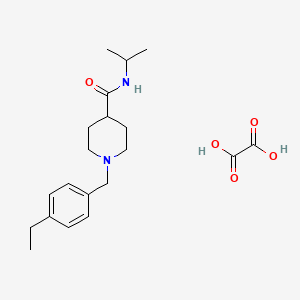
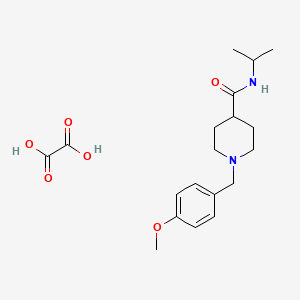


![1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B3949939.png)
